molecular formula C13H9ClN2S B2911821 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine CAS No. 53544-78-8

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine

Cat. No.: B2911821
CAS No.: 53544-78-8
M. Wt: 260.74
InChI Key: ATTFNIVPYMRDEI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole ring substituted with a 4-chlorophenyl group and an amine group at the 6-position. Benzothiazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine typically involves the cyclization of 4-chloroaniline with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3-benzothiazol-6-amine
  • 2-(4-Methylphenyl)-1,3-benzothiazol-6-amine
  • 2-(4-Nitrophenyl)-1,3-benzothiazol-6-amine

Uniqueness

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties and increases its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFNIVPYMRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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